molecular formula C11H15NO2 B8305663 3-(3-Furyl)quinuclidin-3-ol

3-(3-Furyl)quinuclidin-3-ol

Cat. No. B8305663
M. Wt: 193.24 g/mol
InChI Key: UQJWNKBCCOMUAD-UHFFFAOYSA-N
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Patent
US05599937

Procedure details

A solution of n-butyllithium in hexane (14.2 mL, 1.5M, 21.3 mmol) was added dropwise to a solution of 3-bromofuran (2.2 mL, 23.9 mmol) in dry ether (40 mL) at -75° C. over 10 min. After 5 min., a solution of 3-quinuclidinone (2.66 g, 21.2 mmol) in dry ether (20 mL) was added, and the mixture was stirred at -75° C. for 4 hours. A solution of saturated aqueous ammonium chloride (1.5 mL) was added dropwise at -70° C., and the mixture was poured into 2.5M aqueous HCl and washed with ether. The aqueous layer was basified with 5M aqueous NaOH; the product was extracted with ether, dried (K2CO3), filtered, and concentrated in vacuo. Column chromatography on alumina, gradient eluted with CHCl3 →CHCl3 /MeOH (95:5), yielded 2.01 g (49%) of pure 3-(3-furyl)quinuclidin-3-ol, which was converted into the fumarate and recrystallized from acetone/MeOH; mp 207°-209° C.; Rf 0.21 in CHCl3 /MeOH on alumina. C11H15NO2.0.5C4H4O4 requires: C, 62.1; H, 6.8; N, 5.5. Found: C, 61.9; H, 6.9; N, 5.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.Br[C:13]1[CH:17]=[CH:16][O:15][CH:14]=1.[N:18]12[CH2:25][CH2:24][CH:21]([CH2:22][CH2:23]1)[C:20](=[O:26])[CH2:19]2.[Cl-].[NH4+].Cl>CCOCC>[O:15]1[CH:16]=[CH:17][C:13]([C:20]2([OH:26])[CH:21]3[CH2:24][CH2:25][N:18]([CH2:23][CH2:22]3)[CH2:19]2)=[CH:14]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
14.2 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
2.2 mL
Type
reactant
Smiles
BrC1=COC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.66 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -75° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Column chromatography on alumina, gradient eluted with CHCl3 →CHCl3 /MeOH (95:5)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O1C=C(C=C1)C1(CN2CCC1CC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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